1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the dimethyl and propan-2-yl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Formation of the thiadiazole ring: This step involves the reaction of a suitable precursor with sulfur and nitrogen sources under specific conditions.
Coupling of the tetrahydrofuran-2-yl group: This step involves the reaction of the thiadiazole intermediate with a tetrahydrofuran derivative under specific conditions.
Final coupling and purification: The final step involves coupling the intermediate with the carboxamide group and purifying the product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.
Scientific Research Applications
1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound can be used in industrial processes, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of signaling events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting various biochemical pathways.
Modulation of gene expression: The compound may affect the expression of specific genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound lacks the thiadiazole and tetrahydrofuran-2-yl groups, making it less complex and potentially less active.
1,3-dimethyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties and activities.
Properties
IUPAC Name |
1,3-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-9(2)12-8-11(14-10(3)23-24(4)15(14)19-12)16(25)20-18-22-21-17(27-18)13-6-5-7-26-13/h8-9,13H,5-7H2,1-4H3,(H,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTMIUUBOSBRCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C4CCCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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